N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline
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Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound features a benzimidazole core, a benzyl group, and a 4-fluoroaniline moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline typically involves the following steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions . This reaction forms 1-benzyl-1H-benzimidazole.
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Alkylation: : The next step involves the alkylation of 1-benzyl-1H-benzimidazole with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group at the 2-position of the benzimidazole ring .
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Coupling with 4-Fluoroaniline: : The final step is the coupling of the alkylated benzimidazole with 4-fluoroaniline. This can be achieved through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 4-fluoroaniline in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives .
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Reduction: : The compound can be reduced under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst, to yield reduced forms of the benzimidazole ring .
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Substitution: : The 4-fluoroaniline moiety allows for nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or thiourea in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential antimicrobial and anticancer activities. Studies have indicated that benzimidazole derivatives can inhibit the growth of various pathogens and cancer cells, making them valuable in drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline is primarily based on its interaction with biological targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects . The 4-fluoroaniline moiety can enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline
- N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline
- N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-nitroaniline
Uniqueness
Compared to its analogs, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c22-17-10-12-18(13-11-17)23-14-21-24-19-8-4-5-9-20(19)25(21)15-16-6-2-1-3-7-16/h1-13,23H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXTHBFQRKTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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